molecular formula C18H36NO5P B591421 (4E, 14Z)-Sphingadienine-C18-1-phosphate CAS No. 1622300-16-6

(4E, 14Z)-Sphingadienine-C18-1-phosphate

Cat. No.: B591421
CAS No.: 1622300-16-6
M. Wt: 377.462
InChI Key: UYQLIIBGFGHMQC-YQDZIVAPSA-N
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Description

Contextualization within the Sphingolipid Family

Sphingolipids are a class of lipids defined by a sphingoid base backbone, an aliphatic amino alcohol. libretexts.org The initial step in the de novo biosynthesis of sphingolipids is the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase. researchgate.net This leads to the formation of a sphinganine (B43673) backbone, which can then undergo various modifications, including desaturation and phosphorylation, to generate a diverse array of sphingolipid molecules.

(4E, 14Z)-Sphingadienine-C18-1-phosphate belongs to the group of sphingosine-1-phosphates (S1Ps), which are critical signaling molecules. The "d18:2" in its nomenclature indicates an 18-carbon backbone with two double bonds. The phosphorylation of the sphingoid base at the 1-position is a key step in its metabolism, catalyzed by sphingosine (B13886) kinases (SphK). mdpi.com There are two main isoforms of this enzyme, SphK1 and SphK2. mdpi.com

Interactive Data Table 1: Classification of this compound
CategoryDescription
Lipid Class Sphingolipid
Sub-class Sphingosine-1-phosphate (S1P)
Backbone Sphingadienine (B150533) (d18:2)
Key Structural Features 18-carbon chain, two double bonds (4E, 14Z), phosphate (B84403) group at position 1
Precursor (4E, 14Z)-Sphingadienine

Significance as a Bioactive Lipid Metabolite

The significance of this compound has been notably highlighted in the context of analytical biochemistry and clinical sample management. A pivotal study identified this specific molecule as a sensitive and reliable biomarker for assessing the quality of serum and plasma samples. nih.gov Its concentration is significantly affected by preanalytical errors, such as delayed processing of whole blood. nih.gov This makes it a valuable tool for ensuring the integrity of samples used in research and diagnostics, as improper handling can lead to pronounced changes in the metabolome. nih.gov

The study utilized ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) for the nontargeted metabolomics approach that led to the identification of this compound as a quality biomarker. nih.gov Subsequent targeted analysis validated its utility. nih.gov

Recent research has also shed light on the metabolic pathway of sphingolipids containing a sphinga-4,14-diene base. Studies in mice lacking sphingosine kinase 2 (SphK2) have shown a significant accumulation of lipids with this particular sphingoid base in the hippocampus. mdpi.com This suggests a crucial role for SphK2 in the metabolism of sphingadiene-containing lipids. mdpi.com Furthermore, experiments have indicated that ceramides (B1148491) with a sphingadiene base are metabolized more slowly than those containing the more common monounsaturated sphingosine base. biorxiv.org

Interactive Data Table 2: Research Findings on this compound
Research AreaKey FindingImplication
Metabolomics / Biomarker Discovery Identified as a sensitive biomarker for preanalytical errors in blood sample handling. nih.govCan be used to assess the quality and integrity of serum and plasma samples for research and clinical applications. nih.gov
Enzymology / Metabolism Accumulates in the hippocampus of mice lacking sphingosine kinase 2 (SphK2). mdpi.comSphK2 plays a significant role in the metabolism of sphingadiene-containing lipids. mdpi.com
Lipid Metabolism Ceramides containing a sphingadiene base are metabolized more slowly than those with a sphingosine base. biorxiv.orgSuggests a potentially distinct regulation and function of sphingadiene-containing lipids.

Historical Perspective in Lipidomics and Metabolomics Research

The study of sphingolipids dates back to the 1880s with their initial discovery by J. L. W. Thudichum. nih.gov However, the identification and characterization of specific, less abundant sphingolipid species like this compound are much more recent achievements. This progress has been largely driven by advancements in analytical technologies, particularly mass spectrometry-based lipidomics and metabolomics.

The ability to detect and quantify minute amounts of specific lipid molecules from complex biological matrices has unveiled novel roles for these compounds. The identification of this compound as a biomarker for sample quality is a prime example of how modern analytical techniques are expanding our understanding of the metabolome and its practical applications. nih.gov This discovery falls within the broader effort of the scientific community to improve the reliability and reproducibility of biomedical research by controlling for preanalytical variables.

Properties

CAS No.

1622300-16-6

Molecular Formula

C18H36NO5P

Molecular Weight

377.462

IUPAC Name

[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate

InChI

InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1

InChI Key

UYQLIIBGFGHMQC-YQDZIVAPSA-N

SMILES

CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Synonyms

(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate;  (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate;  [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate;  Sphingadienine Dihydro

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 4e, 14z Sphingadienine C18 1 Phosphate

Precursor Formation and Sphingoid Base Diversification

The generation of (4E, 14Z)-sphingadienine, the precursor to its phosphorylated form, is a key step in the diversification of sphingoid bases, moving beyond the more common saturated (sphinganine) and mono-unsaturated (sphingosine) backbones.

Role of Fatty Acid Desaturase 3 (FADS3) in (4E,14Z)-Sphingadienine Generation

The unique structure of (4E, 14Z)-sphingadienine (also known as sphinga-4,14-dienine or d18:2(4E,14Z)) is defined by the presence of a second double bond at the Δ14Z position, in addition to the canonical Δ4E double bond. youtube.com Research has unequivocally identified Fatty Acid Desaturase 3 (FADS3) as the enzyme responsible for introducing this specific cis double bond between carbon 14 and 15 of the sphingoid base. youtube.comnih.gov FADS3 is a protein-coding gene located on chromosome 11 that encodes this crucial desaturase enzyme. nih.gov

Relationship to De Novo Sphingolipid Synthesis Pathways

The formation of (4E, 14Z)-sphingadienine is intrinsically linked to the de novo sphingolipid synthesis pathway, which originates in the endoplasmic reticulum. researchgate.net This fundamental pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-keto-sphinganine. nih.govbiorxiv.org This intermediate is then reduced to sphinganine (B43673) (dihydrosphingosine). nih.gov

Following this, sphinganine is acylated by a ceramide synthase (CerS) to produce dihydroceramide (B1258172). nih.govresearchgate.net The introduction of the characteristic Δ4E double bond is catalyzed by dihydroceramide desaturase (DEGS1), converting dihydroceramide into ceramide. researchgate.net It is upon these products of the de novo pathway—ceramide or its precursor sphingoid base, sphingosine (B13886)—that FADS3 acts to introduce the second (Δ14Z) double bond, thus creating (4E, 14Z)-sphingadienine-containing ceramides (B1148491) or the free sphingoid base. nih.govnih.gov Therefore, the FADS3-mediated desaturation represents a key diversification step that builds upon the core structure provided by the canonical de novo synthesis pathway.

Phosphorylation Mechanisms

Once (4E, 14Z)-sphingadienine is formed, it can be phosphorylated to become the bioactive signaling molecule (4E, 14Z)-Sphingadienine-C18-1-phosphate. This critical phosphorylation step is carried out by sphingosine kinases.

Sphingosine Kinase Activity and Substrate Specificity

There are two primary isoforms of sphingosine kinase in mammals, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), both of which are capable of phosphorylating (4E, 14Z)-sphingadienine. mdpi.complos.orgnih.gov These enzymes catalyze the ATP-dependent conversion of the sphingoid base to its 1-phosphate derivative. nih.gov

Detailed kinetic studies have shown that both SphK1 and SphK2 phosphorylate sphinga-4,14-diene as efficiently as they phosphorylate sphingosine. mdpi.complos.org SphK2, which is the predominant sphingosine kinase in the brain, is known to have broader substrate specificity compared to SphK1. mdpi.com Research using recombinant human enzymes has determined the Michaelis-Menten kinetic parameters for both substrates, highlighting the efficiency of this phosphorylation. mdpi.com

Table 1: Kinetic Parameters of Human Sphingosine Kinases for Sphingosine and Sphinga-4,14-diene Data sourced from a study on the function of Sphingosine Kinase 2. mdpi.com

EnzymeSubstrateKm (μM)Vmax (pmol/min/µg)
SphK1Sphingosine6.21832
Sphinga-4,14-diene3.21469
SphK2Sphingosine4.636.98
Sphinga-4,14-diene8.569.10

Comparison with Sphingosine-1-Phosphate (S1P) Formation

The formation of this compound is directly analogous to the formation of the well-studied signaling molecule, Sphingosine-1-Phosphate (S1P). In both cases, a sphingoid base (sphinga-4,14-diene or sphingosine) is phosphorylated by a sphingosine kinase (SphK1 or SphK2). mdpi.comnih.gov

The kinetic data demonstrate that from a substrate affinity (Km) and maximal reaction rate (Vmax) perspective, sphinga-4,14-diene is a comparable substrate to sphingosine for both kinase isoforms. mdpi.com For SphK1, the affinity for sphinga-4,14-diene (Km = 3.2 μM) is even higher than for sphingosine (Km = 6.2 μM). mdpi.com For SphK2, the affinity for sphingosine is slightly higher, but both substrates are processed effectively. mdpi.com This indicates that the cellular machinery for producing sphingoid base phosphates does not strongly discriminate against the di-unsaturated backbone, allowing for the generation of this compound alongside S1P, depending on the availability of the precursor bases.

Catabolism and Degradation Pathways

The catabolism of this compound is the terminal step in its lifecycle and represents the only exit point for the degradation of the sphingolipid backbone. This process is crucial for maintaining the balance of bioactive sphingolipid metabolites.

The phosphorylation of the sphingoid base is the penultimate step in the lysosomal catabolism of all sphingolipids. nih.govmdpi.com The resulting sphingoid base phosphate (B84403), including this compound, is then irreversibly cleaved by the enzyme Sphingosine-1-Phosphate Lyase (SPL). nih.govmdpi.com SPL is a highly conserved enzyme, typically located at the endoplasmic reticulum, that catalyzes the cleavage of the C2-C3 carbon bond of the sphingoid base phosphate. nih.govmdpi.com This reaction yields a fatty aldehyde ((2E,12Z)-hexadecadienal in this case) and phosphoethanolamine. mdpi.commdpi.com

While SPL is responsible for the degradation, evidence suggests that the catabolism of sphingadiene-containing lipids may be slower than that of their sphingosine-based counterparts. mdpi.com Deuterated tracer experiments have shown that ceramides with a sphingosine base are metabolized more rapidly than those containing a sphingadiene base. nih.govmdpi.com It has been proposed that an accumulation of sphingadiene-based lipids in certain tissues, such as in the brains of SphK2-deficient mice, results from this intrinsically slower catabolism combined with a bottleneck in the degradation pathway. nih.govmdpi.com One study noted that sphinga-4,14-diene is less susceptible to degradation by the cleavage reaction in vitro, further supporting the notion of a less efficient catabolic process compared to S1P. nih.gov

Role of Sphingosine-1-phosphate Phosphatases (SPP1, SPP2)

Sphingosine-1-phosphate phosphatases (SPP1 and SPP2) are integral membrane proteins located in the endoplasmic reticulum that catalyze the dephosphorylation of phosphorylated sphingoid bases, thereby regulating the balance between sphingosine-1-phosphate and its unphosphorylated precursor, sphingosine. nih.govnih.gov This enzymatic action is a critical control point in sphingolipid metabolism, directing sphingoid bases towards either degradation or recycling into the ceramide synthesis pathway. nih.gov

SPP1 and SPP2 exhibit a high degree of specificity for long-chain sphingoid base phosphates. nih.govresearchgate.net While direct enzymatic studies on this compound are limited, the established substrate preference of these phosphatases suggests they are capable of dephosphorylating this di-unsaturated sphingoid base phosphate. The dephosphorylation of this compound would yield (4E, 14Z)-Sphingadienine-C18 and inorganic phosphate, thus terminating its signaling functions and allowing the resulting sphingadienine (B150533) to be re-acylated to form complex sphingolipids.

Research has shown that SPP1 and SPP2 from mammals are highly specific for sphingosine-1-phosphate (S1P), dihydrosphingosine-1-phosphate (DHS1P), and phyto-sphingosine-1-phosphate. researchgate.net The activity of these enzymes is independent of cations like Mg2+ and is not inhibited by EDTA, but is sensitive to inhibitors such as NaF and Zn2+. researchgate.net The regulation of SPP1 and SPP2 expression and activity is crucial, as alterations in their levels have been linked to various diseases, highlighting their importance in maintaining cellular sphingolipid homeostasis. nih.gov

Enzymatic Properties of Sphingosine-1-Phosphate Phosphatases
EnzymeCellular LocationGeneral FunctionKnown SubstratesInhibitors
SPP1Endoplasmic ReticulumDephosphorylates sphingoid base phosphatesSphingosine-1-phosphate, Dihydrosphingosine-1-phosphate, Phyto-sphingosine-1-phosphateNaF, Zn2+, Propranolol
SPP2Endoplasmic ReticulumDephosphorylates sphingoid base phosphatesSphingosine-1-phosphate, Dihydrosphingosine-1-phosphate, Phyto-sphingosine-1-phosphateNaF, Zn2+

Sphingosine-1-phosphate Lyase (SGPL1) Activity

Sphingosine-1-phosphate lyase (SGPL1) is a key enzyme that catalyzes the irreversible cleavage of phosphorylated sphingoid bases, representing the final step in the sphingolipid degradative pathway. nih.govnih.gov This pyridoxal-5'-phosphate-dependent enzyme is located on the cytosolic side of the endoplasmic reticulum membrane. scispace.com The reaction catalyzed by SGPL1 is a crucial exit point from the sphingolipid metabolic cycle, breaking down the sphingoid base backbone into two smaller molecules: a long-chain aldehyde and phosphoethanolamine. nih.govuniprot.org

A significant characteristic of SGPL1 is its broad substrate specificity concerning the long-chain base. nih.gov The enzyme shows little discrimination based on the chain length or the degree of unsaturation of the sphingoid base backbone. nih.gov This property strongly implies that this compound is a substrate for SGPL1. The cleavage of this compound by SGPL1 would result in the formation of phosphoethanolamine and (2E, 12Z)-octadeca-2,12-dienal.

Deficiency in SGPL1 activity leads to the accumulation of its substrates, including sphingosine-1-phosphate and other phosphorylated sphingoid bases, which has been associated with a multi-systemic disorder. nih.govfrontiersin.org This underscores the critical role of SGPL1 in maintaining low physiological concentrations of these potent signaling molecules. The products of the SGPL1 reaction are also metabolically important; phosphoethanolamine can be utilized for the synthesis of phosphatidylethanolamine, a major component of cell membranes. nih.gov

uniprot.orguniprot.orgnih.govuniprot.orguniprot.org
Characteristics of Sphingosine-1-phosphate Lyase (SGPL1) Activity
PropertyDescriptionReference
Enzyme TypeAldehyde-lyase (EC 4.1.2.27)
CofactorPyridoxal 5'-phosphate
Substrate SpecificityBroad specificity for phosphorylated long-chain bases, with little preference for chain length or unsaturation.
Reaction ProductsLong-chain aldehyde and phosphoethanolamine
Km for Sphingosine-1-phosphate~5.2 µM

Cellular and Subcellular Dynamics of 4e, 14z Sphingadienine C18 1 Phosphate

Subcellular Localization and Compartmentalization

The biological activity of sphingolipid phosphates is intrinsically linked to their location within the cell. This spatial and temporal control is achieved through the compartmentalization of the enzymes responsible for their synthesis and degradation. mdpi.comnih.gov

(4E, 14Z)-Sphingadienine is phosphorylated to its active 1-phosphate form by sphingosine (B13886) kinases (SphK), of which two main isoforms exist, SphK1 and SphK2. mdpi.comnih.gov These isoforms have distinct subcellular localizations, creating functionally separate pools of the phosphorylated lipid. mdpi.comnih.gov

SphK1 is primarily found in the cytoplasm under basal conditions. mdpi.comnih.gov Upon cellular stimulation by various agonists, it translocates to the plasma membrane. nih.gov This positions it to generate (4E, 14Z)-Sphingadienine-C18-1-phosphate in proximity to cell surface receptors and other signaling machinery. mdpi.com

SphK2 has a more varied distribution, with localizations reported in the nucleus, mitochondria, and the endoplasmic reticulum (ER). mdpi.comwikipedia.org This allows for the generation of this compound within these organelles, where it can exert intracellular functions distinct from those at the plasma membrane. nih.gov

Conversely, the degradation of this compound is also a compartmentalized process. It can be reversibly dephosphorylated back to sphingadienine (B150533) by S1P phosphatases (SPPs), which are primarily located in the endoplasmic reticulum. mdpi.comnih.gov Irreversible degradation is carried out by S1P lyase, also an ER-resident enzyme, which cleaves the molecule, thereby terminating its signaling activity. mdpi.comnih.gov

In plants, research on the closely related (4E,8Z)-sphingadienine-1-phosphate has revealed specific localization patterns. In rice (Oryza sativa), the enzyme Os3BGlu6, which is involved in the metabolic pathway leading to sphingadienine-1-phosphate synthesis, is located in the chloroplasts. nih.gov This suggests a role for this lipid in organelle-specific signaling. The levels of (4E,8Z)-sphingadienine-1-phosphate were found to vary significantly between different plant organs, with the highest concentrations detected in anthers. nih.gov

Table 1: Subcellular Localization of Key Enzymes in Sphingadienine-1-Phosphate Metabolism This table summarizes the primary subcellular locations of the enzymes that synthesize and degrade sphingadienine-1-phosphate, leading to its compartmentalization within the cell.

EnzymePrimary Subcellular LocalizationFunctionReference
Sphingosine Kinase 1 (SphK1)Cytosol; translocates to plasma membrane upon stimulationPhosphorylates sphingadienine to sphingadienine-1-phosphate mdpi.comnih.gov
Sphingosine Kinase 2 (SphK2)Nucleus, Mitochondria, Endoplasmic ReticulumPhosphorylates sphingadienine to sphingadienine-1-phosphate mdpi.comwikipedia.org
S1P Phosphatases (SPPs)Endoplasmic ReticulumDephosphorylates sphingadienine-1-phosphate to sphingadienine mdpi.com
S1P Lyase (SPL)Endoplasmic ReticulumIrreversibly degrades sphingadienine-1-phosphate mdpi.comnih.gov
Os3BGlu6 (in rice)ChloroplastsPart of the metabolic pathway producing sphingadienine nih.gov

Interaction with Cellular Membranes and Lipid Microdomains

As amphipathic molecules, sphingolipids, including this compound, are integral components of cellular membranes. nih.govresearchgate.net Their interactions are not uniform across the membrane landscape. Sphingolipids are known to be enriched in specialized membrane subdomains called lipid rafts. nih.gov These rafts are dynamic, ordered platforms that concentrate signaling proteins and receptors, and the presence of sphingolipids is critical to their structural integrity and function. nih.govresearchgate.net

The interaction of sphingadienine-1-phosphate with membranes can also influence the physical properties of the bilayer. Studies on the related S1P have shown that it can enhance membrane fluidity. nih.gov This is a crucial factor for a variety of cellular processes, including membrane trafficking and the function of membrane-bound proteins. The regulation of membrane fluidity is vital for cellular homeostasis, and defects in this area can lead to metabolic problems and cellular malfunction. nih.gov The presence of this compound within specific membrane environments, therefore, likely contributes to the localized modulation of membrane biophysics.

Table 2: Research Findings on Sphingolipid-Membrane Interactions This table outlines key research findings related to the interaction of sphingolipid phosphates with cellular membranes and their functional consequences.

FindingFunctional ImplicationModel System/ContextReference
Sphingolipids are enriched in lipid rafts.Contributes to the formation of signaling platforms, concentrating receptors and effector proteins.General eukaryotic cells nih.gov
S1P improves membrane fluidity.Promotes recovery after photobleaching, suggesting dynamic membrane properties.Live HEK293 cells nih.gov
Adiponectin receptors (AdipoR1/2) have ceramidase activity, producing sphingosine for S1P synthesis.Links receptor signaling directly to the production of a membrane-active lipid mediator.Mouse embryonic fibroblasts (MEFs) nih.gov
Photoactivatable and clickable sphingosine (pacSph) can be used to study protein-lipid interactions.Allows for specific crosslinking and identification of proteins that directly interact with sphingolipids within membranes.HeLa cells researchgate.net

Intracellular Transport Mechanisms

The transport of this compound within the cell is a critical aspect of its function as a signaling molecule, enabling it to act at sites distant from its point of synthesis. While it can be transported out of the cell to act on surface receptors, its intracellular movement and the generation of distinct intracellular pools are also highly regulated. nih.govnih.gov

A key mechanism for generating intracellular S1P involves a "two-step" transport process across the plasma membrane. Extracellular S1P can be dephosphorylated to sphingosine by ecto-enzymes such as lipid phosphate (B84403) phosphatases (LPPs) located at the cell surface. mdpi.comnih.gov This more hydrophobic sphingosine can then be taken up by the cell and subsequently re-phosphorylated to S1P intracellularly by SphK1. nih.gov This pathway effectively facilitates the transport of the phosphate-bearing lipid from the extracellular space into the cytosol.

Furthermore, the concept of functionally distinct intracellular pools of S1P, generated by either SphK1 or SphK2, implies a lack of free, rapid diffusion between subcellular compartments. nih.gov The S1P synthesized in the nucleus or mitochondria by SphK2 is thought to act within those organelles, while the S1P produced at the plasma membrane by SphK1 engages with different signaling pathways. mdpi.comnih.gov This suggests that the "transport" of the signal is often dictated by the specific localization of its synthesis, leading to highly compartmentalized downstream effects rather than global diffusion throughout the cytosol. nih.gov

Mechanistic Insights into Biological Roles of 4e, 14z Sphingadienine C18 1 Phosphate

Modulation of Cellular Signaling Networks

S1P, in general, is a potent lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5. nih.govelifesciences.org The activation of these receptors initiates a cascade of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are central to regulating a wide array of cellular activities. elifesciences.orgnih.govnih.gov The specific cellular response to S1P often depends on the type of S1P receptors expressed on the cell surface.

The "sphingolipid rheostat" refers to the dynamic balance between the intracellular levels of pro-apoptotic sphingolipids, such as ceramide and sphingosine (B13886), and the pro-survival sphingolipid, S1P. nih.govnih.gov A shift in this balance can determine a cell's fate—whether it undergoes apoptosis or proceeds with proliferation and survival. The conversion of ceramide to sphingosine and its subsequent phosphorylation by sphingosine kinases (SphKs) to form S1P is a critical control point. nih.govnih.gov

By increasing the pool of pro-survival mediators, S1P actively tips the rheostat away from cell death. nih.gov While the general principle is well-established, the specific contribution of (4E, 14Z)-Sphingadienine-C18-1-phosphate to this regulatory balance has not been extensively detailed. As an S1P isoform, it is presumed to participate in this rheostat, but its unique potency or regulatory nuances compared to other S1P species remain an area for further investigation.

A primary function of S1P signaling is the promotion of cell proliferation and survival. elifesciences.orgnih.gov S1P has been shown to be a mitogenic factor for various cell types and protects cells from apoptosis induced by stimuli like growth factor withdrawal or chemotherapy. nih.govwikipedia.org This is achieved by activating survival signaling cascades like the PI3K/Akt pathway, which in turn can inhibit pro-apoptotic proteins and promote the expression of genes involved in cell cycle progression. nih.gov For instance, S1P promotes the proliferation of endothelial progenitor cells, a key process in vascular repair and angiogenesis. nih.gov

Although this compound is expected to share these pro-proliferative and pro-survival functions, direct experimental evidence demonstrating its specific impact on these pathways is limited. The most detailed research on this particular isoform has identified it as a reliable biomarker for assessing the quality of serum and plasma samples due to its stability and consistent levels, which are unaffected by various disease states or strenuous exercise. nih.govresearchgate.net

S1P is a crucial regulator of cell migration and plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govwikipedia.org The S1P gradient between tissues and blood is essential for immune cell trafficking and for guiding endothelial cells during vascular development. wikipedia.orgnih.gov S1P signaling, particularly through the S1P1 receptor, enhances endothelial cell migration and promotes the stability of newly formed vessels. nih.gov Conversely, signaling through other receptors like S1P2 can inhibit migration, showcasing the complexity of S1P's regulatory role. nih.gov

The involvement of this compound in these processes is inferred from the general functions of S1P. However, specific studies are needed to elucidate its distinct role and potency in modulating cell migration and angiogenesis.

As a key component of the sphingolipid rheostat, S1P is a potent inhibitor of programmed cell death, or apoptosis. nih.gov It counteracts the apoptotic signals initiated by ceramide. nih.govnih.gov Mechanistically, S1P can suppress the activation of key executioner enzymes of apoptosis, such as caspases, and can modulate the activity of the Bcl-2 family of proteins to favor survival. nih.govnih.gov For example, S1P was found to attenuate hydrogen peroxide-induced apoptosis in endothelial progenitor cells. nih.gov

Key Signaling Roles of General Sphingosine-1-Phosphate (S1P)

Cellular ProcessGeneral S1P FunctionKey Signaling PathwaysReference
Cell SurvivalInhibits apoptosis, promotes survivalPI3K/Akt, Bcl-2 family modulation nih.govnih.govnih.gov
Cell ProliferationStimulates cell division and growthMAPK/ERK elifesciences.orgnih.gov
Cell MigrationActs as a chemoattractant, guides migrationS1PR1/S1PR3, Rho GTPases nih.govnih.gov
AngiogenesisPromotes new blood vessel formation and stabilizationS1PR1, PI3K/Akt nih.govwikipedia.org

Impact on Specific Cellular Processes

Beyond broad signaling networks, sphingolipids are known to influence the function of specific organelles, with mitochondria being a key target.

Mitochondria are central hubs for cellular metabolism and apoptosis regulation. The balance of sphingolipids, particularly ceramide and S1P, plays a significant role in modulating mitochondrial function. nih.govnih.gov High levels of ceramide can impair the mitochondrial respiratory chain and promote the release of pro-apoptotic factors. nih.gov

Conversely, S1P is generally associated with maintaining mitochondrial integrity and promoting cell survival. nih.govnih.gov It can counteract ceramide-induced mitochondrial dysfunction. nih.gov Research has shown that the entire S1P axis, including its synthesis and signaling, can modify mitochondrial biogenesis, respiration, and the response to oxidative stress. nih.gov While these roles are established for S1P as a class of molecules, the specific impact of this compound on mitochondrial dynamics and function has not been directly investigated. Future research is required to understand if this specific isoform has unique effects on this critical cellular organelle.

Endothelial Barrier Integrity

The integrity of the endothelial barrier is crucial for vascular homeostasis, and its disruption is a key factor in various pathological conditions. Sphingosine-1-phosphate is a potent regulator of endothelial barrier function, and by extension, this compound is presumed to share this critical role. S1P enhances the barrier function of endothelial cells, a process that involves the promotion of cell spreading and the stabilization of cell-cell junctions. nih.gov

The interaction of S1P with its G protein-coupled receptors (GPCRs) on the surface of endothelial cells is central to this process. Endothelial cells primarily express S1P receptors 1, 2, and 3 (S1PR1, S1PR2, and S1PR3). nih.gov The binding of S1P to these receptors, particularly S1PR1, initiates a signaling cascade that strengthens the endothelial barrier. Pharmacological inhibition of S1PR1 has been shown to disrupt vascular integrity, highlighting its essential role. amegroups.org

Mechanistically, S1P-mediated enhancement of the endothelial barrier involves the activation of small GTPases, Rho and Rac. This leads to the rearrangement of the actin cytoskeleton, promoting the formation of a cortical actin network that provides structural support to the cell and enhances cell-cell adhesion. nih.gov Furthermore, S1P signaling promotes the translocation of key junctional proteins, such as VE-cadherin and claudins, to the cell periphery, thereby stabilizing adherens junctions and tight junctions. nih.gov S1P has been shown to not only bolster the barrier in its basal state but also to counteract the barrier-disrupting effects of inflammatory mediators. nih.gov

Table 1: Key Molecular Players in S1P-Mediated Endothelial Barrier Enhancement

Component Role in Endothelial Barrier Integrity Relevant S1P Receptors
Rho GTPase Promotes stress fiber formation and junctional integrity. S1PR1, S1PR2
Rac GTPase Induces lamellipodia formation and cortical actin rearrangement. S1PR1
VE-cadherin A key component of adherens junctions, its stabilization strengthens cell-cell adhesion. S1PR1
Claudins Essential proteins of tight junctions that regulate paracellular permeability. S1PR1
Actin Cytoskeleton Provides structural support and is remodeled to enhance barrier function. S1PR1, S1PR2

Calcium Mobilization Regulation

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes. Sphingosine-1-phosphate is a known modulator of intracellular calcium levels, although its effects can be cell-type specific. It is plausible that this compound also participates in the intricate regulation of calcium signaling.

S1P can induce a rapid and transient increase in intracellular free calcium by mobilizing it from internal stores, primarily the endoplasmic reticulum. nih.gov Interestingly, this S1P-induced calcium release can occur through pathways that are independent of inositol (B14025) trisphosphate (IP₃), a classical second messenger in calcium signaling. nih.gov However, in some cell types, S1P has been shown to stimulate the hydrolysis of phosphatidylinositol, leading to the generation of IP₃ and a subsequent rise in intracellular calcium. nih.gov

The S1P receptors (S1PRs) are coupled to various G proteins, which in turn can activate different downstream effectors to modulate calcium levels. For instance, coupling to Gq/11 can activate phospholipase C (PLC), leading to IP₃ production. Conversely, coupling to Gi/o can modulate the activity of other signaling pathways that influence calcium homeostasis. The specific S1PR subtypes expressed on a given cell, along with the complement of downstream signaling molecules, will ultimately determine the nature and magnitude of the calcium response to an S1P analog like this compound. Studies on photoswitchable S1P analogs have demonstrated that different receptor subtypes can have varying potencies in inducing calcium mobilization, with S1PR3 being a significant contributor in certain neurons. youtube.com

Table 2: S1P and the Regulation of Intracellular Calcium

Mechanism Description Key Mediators
IP₃-Independent Pathway S1P directly triggers the release of Ca²⁺ from internal stores without the involvement of inositol trisphosphate. S1P Receptors, Endoplasmic Reticulum Ca²⁺ channels
IP₃-Dependent Pathway S1P receptor activation leads to the stimulation of Phospholipase C (PLC), which generates IP₃, subsequently binding to its receptors on the endoplasmic reticulum to release Ca²⁺. S1P Receptors (Gq-coupled), PLC, Inositol Trisphosphate (IP₃)
Receptor-Specific Effects The specific S1P receptor subtype activated can determine the potency and pathway of calcium mobilization. S1PR1, S1PR2, S1PR3

Analytical Methodologies and Quality Control in Research Studies Involving 4e, 14z Sphingadienine C18 1 Phosphate

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) stands as the cornerstone for the sensitive and specific measurement of (4E, 14Z)-Sphingadienine-C18-1-phosphate, often referred to as S1P-d18:2. unibe.ch This technology allows for precise identification and quantification of sphingolipids from complex biological matrices like plasma and serum. nih.govacs.org The methods typically involve liquid chromatography to separate the lipids before they enter the mass spectrometer (LC-MS). nih.govyakhak.org In the mass spectrometer, molecules are ionized and fragmented, creating a unique fingerprint that allows for unambiguous identification and measurement. acs.orgavantiresearch.com

UHPLC-MS-driven Targeted and Nontargeted Metabolomics

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful platform for analyzing sphingolipids, including S1P-d18:2. unibe.chnih.govresearchgate.net This combination offers high resolution and rapid analysis times. yakhak.orgnih.gov

Targeted Metabolomics: In this approach, the UHPLC-MS/MS system is specifically configured to look for and quantify a predefined list of molecules. metabolon.commetabolomicsworkbench.org For S1P-d18:2, this involves using methods like multiple reaction monitoring (MRM), where the instrument is set to detect the specific mass-to-charge ratio (m/z) of the S1P-d18:2 precursor ion and its characteristic fragment ions. yakhak.orgmdpi.com This highly specific and sensitive approach is ideal for validating biomarkers and accurately quantifying their concentrations. nih.govmdpi.com

Nontargeted Metabolomics: This exploratory strategy aims to capture a comprehensive snapshot of all detectable metabolites in a sample to identify new biomarkers or metabolic pathways. nih.govnih.gov It was through a nontargeted UHPLC-MS approach that this compound was first identified as a potential biomarker for pre-analytical errors in blood sample handling. unibe.chnih.govresearchgate.net This method allows researchers to compare the entire metabolome of different sample groups (e.g., correctly vs. incorrectly handled samples) to find molecules that change significantly. nih.gov

The table below summarizes the application of these methodologies.

MethodologyPrimary GoalApplication to S1P-d18:2Key Advantage
Targeted UHPLC-MS/MSAccurate quantification of specific, known molecules.Validation and routine measurement of S1P-d18:2 concentrations to assess sample quality. nih.govresearchgate.netHigh sensitivity, specificity, and quantitative accuracy. nih.govmdpi.com
Nontargeted UHPLC-MSExploratory analysis to identify differences between sample groups.Initial discovery of S1P-d18:2 as a biomarker for delayed blood processing. unibe.chnih.govProvides a comprehensive view of metabolic changes, enabling new discoveries. nih.govnih.gov

Isotope-Labeled Analogs as Internal Standards for Quantitative Analysis

To ensure the accuracy and reproducibility of quantification by mass spectrometry, internal standards are essential. caymanchem.comresearchgate.net These standards are molecules chemically similar to the analyte of interest but with a slightly different mass, which allows the MS to distinguish them. caymanchem.com For sphingolipid analysis, stable isotope-labeled (SIL) analogs or analogs with odd-numbered carbon chains are preferred. caymanchem.comcaymanchem.com

The use of an internal standard corrects for variations that can occur during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ionization variability). caymanchem.comcaymanchem.com For the quantification of sphingosine-1-phosphates, including S1P-d18:2, non-naturally occurring C17-sphingosine-1-phosphate (C17-S1P) or carbon-13 (¹³C) labeled S1P are commonly used as internal standards. yakhak.orgmdpi.comnih.gov These standards exhibit nearly identical chemical and physical properties to the endogenous S1P-d18:2, ensuring they behave similarly throughout the analytical process, which is crucial for achieving accurate and reliable quantitative results. caymanchem.comnih.gov

Utility as a Quality Indicator in Biological Sample Handling

The integrity of biological samples is paramount for reliable research and diagnostics, as up to 80% of laboratory errors can stem from the pre-analytical phase. nih.gov this compound has emerged as a crucial biomarker for monitoring the quality of serum and plasma samples, specifically detecting common but critical errors in sample handling. unibe.chnih.govresearchgate.net

Assessment of Pre-analytical Variation in Serum and Plasma

Pre-analytical variation refers to changes in the composition of a sample that occur before the actual analysis, such as during collection, handling, or storage. nih.govnih.gov A significant pre-analytical issue is the delay between blood collection and centrifugation to separate plasma or serum from blood cells. unibe.chnih.gov

Research has shown that the concentration of S1P-d18:2 increases significantly in whole blood samples that are stored for extended periods at room temperature before being processed. unibe.chnih.gov This increase is attributed to ongoing metabolic activity within blood cells, which are not immediately removed by centrifugation. nih.gov Therefore, an elevated level of S1P-d18:2 in a serum or plasma sample is a direct indicator of improper handling, specifically a delay in processing. unibe.chnih.govresearchgate.net

Crucially, studies have established specific cutoff values for S1P-d18:2 to identify compromised samples. These values were rigorously validated across more than 1,400 samples from various biobanks and were found to be unaffected by disease states or intense physical exercise, confirming their robustness as quality indicators. unibe.chnih.govresearchgate.net

Established Cutoff Values for S1P-d18:2 as a Sample Quality Indicator nih.govresearchgate.net
Sample TypeCutoff Value (μg/mL)Interpretation
Plasma≤0.085Sample likely processed according to standard operating procedures.
Plasma>0.085Sample quality is questionable due to likely pre-analytical handling errors.
Serum≤0.154Sample likely processed according to standard operating procedures.
Serum>0.154Sample quality is questionable due to likely pre-analytical handling errors.

Standardization and Harmonization of Lipidomic Studies

Lipidomics, the large-scale study of lipids, suffers from a lack of standardization across different laboratories and studies. acs.orgazolifesciences.comresearchgate.net This inconsistency in methodologies, from sample preparation to data analysis, makes it difficult to compare or replicate findings, which slows down progress in translating research into clinical applications. researchgate.netazolifesciences.com

Implementing this quality control step helps to harmonize the pre-analytical phase of lipidomic studies. unibe.chresearchgate.net It ensures that the data generated is more reliable and comparable across different cohorts and laboratories, which is a critical step toward the broader application of lipidomics in clinical diagnostics and biomarker discovery. acs.orgazolifesciences.com

Research Significance and Future Directions

Contribution to Understanding Sphingolipid Diversity and Function

The study of (4E, 14Z)-Sphingadienine-C18-1-phosphate significantly broadens our appreciation for the structural and functional diversity within the sphingolipid class. Sphingolipids are not a monolithic entity; they are a complex family of molecules with variations in chain length, hydroxylation, and the number and position of double bonds. nih.gov The presence of a cis double bond at the 14Z position, in addition to the canonical trans double bond at the 4E position, distinguishes this molecule from the more commonly studied sphingosine-1-phosphate (S1P). nih.gov

This structural nuance is not trivial. The introduction of the 14Z-double bond by the enzyme fatty acid desaturase 3 (FADS3) alters the molecule's conformation, which in turn can influence its biophysical properties and interactions within cellular membranes. nih.gov (4E, 14Z)-Sphingadienine is a known major component of plasma sphingolipids and is also found in tissues like the brain. nih.gov Its phosphorylated form, this compound, is therefore a key piece in the puzzle of understanding the full spectrum of sphingolipid metabolism and signaling. While S1P is a well-established signaling molecule involved in a myriad of cellular processes, the specific roles of its diene-containing counterpart are only beginning to be unraveled. nih.govnih.gov Research into this compound highlights the need to look beyond the "typical" sphingoid bases to fully comprehend the intricate regulatory networks governed by these lipids.

Potential as a Research Biomarker for Metabolic and Cellular Perturbations

One of the most promising applications of this compound is its use as a research biomarker, particularly for assessing the preanalytical quality of blood samples. nih.govunibe.ch A significant challenge in metabolomics and clinical chemistry is ensuring the integrity of serum and plasma samples, as delays in processing can lead to artifactual changes in metabolite concentrations. nih.gov

Groundbreaking research has identified this compound as a reliable indicator of preanalytical errors in whole blood handling. nih.govunibe.ch Studies have shown that the concentration of this lipid remains stable under various physiological and pathological conditions, including life-threatening diseases and strenuous exercise. nih.gov However, its levels are sensitive to the time elapsed between blood collection and centrifugation. nih.gov This stability under biological stress, coupled with its sensitivity to handling protocols, makes it an excellent quality control marker. nih.govunibe.ch Cutoff values have even been established to identify compromised serum and plasma samples, thereby enhancing the reliability of research findings derived from biobanked specimens. nih.gov

Beyond quality control, the presence of (4E, 14Z)-sphingadienine has been noted to be elevated in certain disease states, such as Fabry disease, suggesting that its phosphorylated metabolite could also serve as a biomarker for specific metabolic perturbations. nih.gov

Unexplored Biological Roles and Mechanistic Elucidation

While its role as a quality control biomarker is a significant step forward, the specific biological functions of this compound remain largely unexplored. The broader class of sphingosine-1-phosphates are potent signaling molecules that interact with a family of G protein-coupled receptors (S1PRs) to regulate a vast array of cellular processes, including cell growth, survival, migration, and immune cell trafficking. nih.govnih.govbiorxiv.org A critical question for future research is whether this compound interacts with these same receptors and, if so, whether it elicits similar or distinct downstream signaling events compared to the canonical S1P.

The unique stereochemistry of the 14Z double bond could lead to differential receptor binding affinity or activation, potentially resulting in unique physiological or pathological outcomes. Elucidating the specific enzymes involved in its synthesis and degradation, beyond the known involvement of FADS3 in the formation of its precursor, is also crucial. nih.gov Understanding the complete metabolic pathway will provide valuable insights into how the levels of this lipid are regulated and how they might be altered in disease.

Advanced Methodological Development for Comprehensive Analysis

The structural similarity between this compound and other sphingolipid isomers presents an analytical challenge. The development of advanced analytical methods is paramount for its accurate and sensitive detection and quantification. Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) has been successfully employed to identify and quantify this compound. nih.govunibe.ch

Future methodological advancements could focus on improving the chromatographic separation of various sphingolipid isomers to prevent co-elution and ensure accurate identification. The use of high-resolution mass spectrometry can aid in confirming the elemental composition, while techniques like ion mobility spectrometry could provide an additional dimension of separation based on the molecule's shape, further enhancing specificity. The development of certified reference materials for this compound will also be critical for ensuring the accuracy and comparability of results across different laboratories and studies.

Integration with Multi-Omics Approaches in Systems Biology Research

To fully understand the biological significance of this compound, its study must be integrated into a broader systems biology framework. nih.govgriffith.edu.au Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. e-enm.orgresearchgate.net By correlating the levels of this compound with changes in gene expression, protein abundance, and other metabolites, researchers can begin to map the regulatory networks in which this lipid participates.

For instance, an integrated approach could identify the genetic variants that influence the activity of enzymes involved in its metabolism or uncover novel signaling pathways that are modulated by its presence. e-enm.org As metabolites represent the downstream output of genomic, transcriptomic, and proteomic processes, metabolomics data, including the quantification of specific lipids like this compound, are crucial for validating and interpreting findings from other omics platforms. nih.govgriffith.edu.au This integrated approach will be instrumental in moving from simple association studies to a mechanistic understanding of the role of this unique sphingolipid in health and disease.

Q & A

Q. What is the primary role of (4E,14Z)-sphingadienine-C18-1-phosphate in preanalytical quality control of blood samples?

S1P-d18:2 serves as a biomarker to assess preanalytical errors during whole blood handling, particularly delays between sample collection and centrifugation. Its concentration reliably reflects hemolysis, improper storage, or processing delays. Rigorous validation in multicenter trials involving 1,400 serum/plasma samples across 11 biobanks demonstrated its stability under diverse metabolic and pathological conditions .

Methodological Insight : Quantify S1P-d18:2 using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). Validate against predefined cutoff values (plasma: <0.085 µg/mL; serum: <0.154 µg/mL) to flag compromised samples .

Q. How was S1P-d18:2 validated as a quality control biomarker?

Validation included:

  • Analytical Specificity : Confirmed via UHPLC-MS to avoid cross-reactivity with structurally similar lipids.
  • Stability Testing : No significant concentration changes under extreme metabolic challenges (e.g., high-intensity exercise) or disease states.
  • Multicenter Reproducibility : Tested across 11 biobanks in 3 countries to ensure consistency in diverse settings .

Q. What are the standard protocols for integrating S1P-d18:2 into biobank workflows?

Sample Handling : Centrifuge whole blood within 2 hours of collection.

Quantification : Use UHPLC-MS with internal standards (e.g., deuterated analogs) to minimize batch variability.

Threshold Compliance : Reject samples exceeding cutoff values to ensure downstream assay reliability .

Advanced Research Questions

Q. How can researchers design experiments to validate S1P-d18:2 in novel preanalytical scenarios?

  • Controlled Delay Studies : Artificially delay centrifugation in paired samples and measure S1P-d18:2 kinetics.
  • Multivariate Analysis : Correlate S1P-d18:2 levels with other hemolysis markers (e.g., free hemoglobin) to confirm specificity.
  • Inter-laboratory Trials : Assess reproducibility across different MS platforms and operators .

Q. How should contradictory data on S1P-d18:2 stability be addressed?

  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., anticoagulant type, temperature fluctuations).
  • Replicate Under Standardized Conditions : Control for preanalytical variables (e.g., storage temperature, tube type) to isolate discrepancies.
  • Machine Learning : Train models on large datasets to predict S1P-d18:2 behavior in edge cases .

Q. What strategies improve the integration of S1P-d18:2 with other biomarkers for comprehensive quality control?

  • Panel Development : Combine S1P-d18:2 with lactate dehydrogenase (LDH) or potassium ions to enhance error detection sensitivity.
  • Dynamic Thresholds : Use adaptive cutoff values adjusted for sample type (e.g., pediatric vs. adult plasma) .

Q. How does UHPLC-MS methodology optimize S1P-d18:2 quantification compared to traditional assays?

  • Superior Resolution : Differentiate S1P-d18:2 from isomers (e.g., (4E,11Z)-sphingadienine-C18-1-phosphate) using retention time and fragmentation patterns.
  • High Throughput : Automate sample preparation and data analysis to process >200 samples/day .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.